2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a methoxyphenethyl group, and a purinone core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications. Its chemical identification is supported by the CAS number 834894-16-5, and it has a molecular formula of C19H22N4O2 with a molecular weight of approximately 338.4 g/mol .
The compound can be synthesized in laboratory settings and is available for purchase from chemical suppliers. It serves as a valuable building block in organic synthesis and medicinal chemistry.
The synthesis of 2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one typically involves several steps:
The synthetic routes may vary based on the desired yield and purity, often incorporating advanced techniques such as continuous flow reactors or high-throughput screening to optimize reaction conditions .
The molecular structure of 2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one can be described as follows:
COC1=CC=CC(=C1)CCN2C=NC3=C2N=C(NC3=O)C4CCCC4
This structure reveals a complex arrangement that contributes to its reactivity and potential biological interactions .
The compound can undergo several chemical reactions, including:
Common reagents for these reactions include:
The products formed from these reactions depend on specific conditions and reagents used, leading to various derivatives with potential applications .
The mechanism of action for 2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects, including potential therapeutic applications in inflammation and cancer treatment.
While specific physical properties such as density and boiling point are not readily available, the compound's stability under standard laboratory conditions is generally expected due to its structural integrity.
Key chemical properties include:
Relevant data regarding its stability and reactivity profiles are crucial for its application in synthetic chemistry and pharmacology .
2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one has diverse applications in scientific research:
This compound's multifaceted nature makes it a valuable subject for ongoing research across various scientific disciplines.
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2